![molecular formula C14H12F2N6O3S B3006381 2,6-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1448058-93-2](/img/structure/B3006381.png)
2,6-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,6-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. The presence of a 1H-1,2,4-triazol-3-yl group suggests potential antimalarial activity, as seen in similar compounds . The introduction of fluorine atoms is known to enhance selectivity and potency in related sulfonamide derivatives, particularly in the context of cyclooxygenase-2 (COX-2) inhibition .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves multiple steps, including the preparation of the core benzenesulfonamide structure followed by the introduction of various substituents. In the case of antimalarial prototypes, yields for similar compounds have been reported between 50% and 62%, indicating a moderate level of synthetic efficiency . The synthesis of COX-2 inhibitors also involves careful manipulation of substituents to achieve the desired selectivity and potency .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further modified by various substituents that influence the compound's biological activity. The 1H-1,2,4-triazol-3-yl group in similar compounds has been identified as a key feature for antimalarial activity, and the introduction of fluorine atoms has been shown to enhance selectivity in COX-2 inhibitors .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo a variety of chemical reactions, depending on the nature of their substituents. The introduction of a fluorine atom, for example, can affect the reactivity of the compound, potentially leading to increased selectivity in biological systems. The specific chemical reactions and pathways for the compound would require further study to elucidate .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms typically affects properties such as lipophilicity, which can impact the compound's bioavailability and distribution. The 1H-1,2,4-triazol-3-yl group may also contribute to the compound's solubility and stability. Detailed analysis of these properties would require experimental data, which is not provided in the current dataset .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthetic Pathways
Researchers have developed synthetic routes for creating sulfonamide derivatives, including compounds with structures closely related to the queried compound. These synthetic methods often involve condensation reactions, demonstrating the versatility of sulfonamide derivatives in chemical synthesis (Hassan, 2013).
Antimicrobial Activities
Sulfonamide derivatives, similar to the queried compound, have been evaluated for their antimicrobial properties against a variety of bacterial and fungal strains. Studies have shown that these compounds possess significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Potential
Some sulfonamide derivatives have demonstrated remarkable activity against various cancer cell lines, including leukemia and non-small cell lung cancer, suggesting their potential as anticancer agents. These findings indicate the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Rathish et al., 2012).
Potential Applications in Other Areas
Anti-asthmatic and Respiratory Diseases
Novel sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs. This research suggests the possibility of using sulfonamide derivatives for treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Phosphatidylinositol 3-Kinase (PI3K) Inhibitors
Certain sulfonamide derivatives have been proposed as treatments for idiopathic pulmonary fibrosis and cough, demonstrating the broad therapeutic potential of sulfonamide compounds in treating various diseases (Norman, 2014).
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N6O3S/c15-10-2-1-3-11(16)14(10)26(24,25)19-6-7-21-13(23)5-4-12(20-21)22-9-17-8-18-22/h1-5,8-9,19H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGXGIKUSIYVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.